REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:10][CH3:11])=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13].C[N+]1([O-])CC[O:19]CC1>C(#N)C>[CH2:10]([O:9][C:6]1[CH:7]=[CH:8][C:3]([CH:2]=[O:19])=[C:4]([N+:12]([O-:14])=[O:13])[CH:5]=1)[CH3:11]
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Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(C=C1)OCC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
4A
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under an argon atmosphere at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the solvent of the filtrate was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
the mixture was washed twice with water
|
Type
|
EXTRACTION
|
Details
|
The separated aqueous layer was extracted again with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC(=C(C=O)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |